Cas no 1022985-41-6 ((R)-2-methyl-4-nitrobutan-1-ol)
(R)-2-Methyl-4-nitrobutan-1-ol is a chiral nitro alcohol compound characterized by its stereocenter at the 2-position and a nitro functional group at the 4-position. This intermediate is valuable in organic synthesis, particularly for the preparation of enantiomerically pure pharmaceuticals and fine chemicals due to its defined (R)-configuration. The presence of both hydroxyl and nitro groups offers versatile reactivity, enabling transformations such as reductions, cyclizations, or nucleophilic substitutions. Its well-defined stereochemistry ensures high selectivity in asymmetric synthesis, making it a preferred choice for constructing complex chiral architectures. The compound is typically handled under controlled conditions to preserve its stability and reactivity.
1022985-41-6 structure
Product Name:(R)-2-methyl-4-nitrobutan-1-ol
CAS No:1022985-41-6
MF:C5H11NO3
MW:133.145741701126
MDL:MFCD12024581
CID:93248
PubChem ID:46863943
Update Time:2025-05-27
(R)-2-methyl-4-nitrobutan-1-ol Chemical and Physical Properties
Names and Identifiers
-
- (R)-2-methyl-4-nitrobutan-1-ol
- (2R)-2-methyl-4-nitro-1-Butanol
- (2R)-2-methyl-4-nitrobutan-1-ol
- (2R)-methyl-4-nitrobutan-1-ol
- CS-0266914
- (R)-2-Methyl-4-nitro-1-butanol
- AKOS006342862
- DTXSID60676902
- A1802
- EN300-6506926
- 1022985-41-6
- AKOS015994809
- J-502190
- SCHEMBL3328089
-
- MDL: MFCD12024581
- Inchi: 1S/C5H11NO3/c1-5(4-7)2-3-6(8)9/h5,7H,2-4H2,1H3/t5-/m1/s1
- InChI Key: CZUKMJNCZHVKEK-RXMQYKEDSA-N
- SMILES: OC[C@H](C)CC[N+](=O)[O-]
Computed Properties
- Exact Mass: 133.07400
- Monoisotopic Mass: 133.074
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 9
- Rotatable Bond Count: 4
- Complexity: 88.7
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 66A^2
- XLogP3: 0.5
Experimental Properties
- Density: 1.094
- Boiling Point: 224.313 °C at 760 mmHg
- Flash Point: 98.985 °C
- PSA: 66.05000
- LogP: 0.80480
(R)-2-methyl-4-nitrobutan-1-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | D521677-1g |
(R)-2-methyl-4-nitrobutan-1-ol |
1022985-41-6 | 95% | 1g |
$1150 | 2023-09-03 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | R935246-1g |
(R)-2-methyl-4-nitrobutan-1-ol |
1022985-41-6 | ≥95% | 1g |
¥3,603.60 | 2022-08-31 | |
| Enamine | EN300-6506926-0.05g |
(2R)-2-methyl-4-nitrobutan-1-ol |
1022985-41-6 | 0.05g |
$1851.0 | 2023-05-30 | ||
| Enamine | EN300-6506926-0.1g |
(2R)-2-methyl-4-nitrobutan-1-ol |
1022985-41-6 | 0.1g |
$1939.0 | 2023-05-30 | ||
| Enamine | EN300-6506926-0.25g |
(2R)-2-methyl-4-nitrobutan-1-ol |
1022985-41-6 | 0.25g |
$2027.0 | 2023-05-30 | ||
| Enamine | EN300-6506926-0.5g |
(2R)-2-methyl-4-nitrobutan-1-ol |
1022985-41-6 | 0.5g |
$2115.0 | 2023-05-30 | ||
| Enamine | EN300-6506926-1.0g |
(2R)-2-methyl-4-nitrobutan-1-ol |
1022985-41-6 | 1g |
$2203.0 | 2023-05-30 | ||
| Enamine | EN300-6506926-2.5g |
(2R)-2-methyl-4-nitrobutan-1-ol |
1022985-41-6 | 2.5g |
$4319.0 | 2023-05-30 | ||
| Enamine | EN300-6506926-5.0g |
(2R)-2-methyl-4-nitrobutan-1-ol |
1022985-41-6 | 5g |
$6390.0 | 2023-05-30 | ||
| Enamine | EN300-6506926-10.0g |
(2R)-2-methyl-4-nitrobutan-1-ol |
1022985-41-6 | 10g |
$9474.0 | 2023-05-30 |
(R)-2-methyl-4-nitrobutan-1-ol Related Literature
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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